molecular formula C8H6ClNO5 B3058523 2-(4-chloro-3-nitrophenoxy)acetic acid CAS No. 89894-13-3

2-(4-chloro-3-nitrophenoxy)acetic acid

Cat. No.: B3058523
CAS No.: 89894-13-3
M. Wt: 231.59 g/mol
InChI Key: NNDWXLRSQALFKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloro-3-nitrophenoxy)acetic acid (CAS 89894-13-3) is a high-purity chemical compound with a molecular formula of C8H6ClNO5 and a molecular weight of 231.59 . This aromatic ether and derivative of acetic acid features a phenoxy ring system substituted with both chloro and nitro functional groups, making it a valuable synthetic intermediate in various research applications . Its structural properties suggest potential uses in the development of novel pharmaceutical compounds, as it has been investigated in the synthesis of complex molecules such as indolinone derivatives . Researchers utilize this compound in organic synthesis and medicinal chemistry, where it can serve as a key building block for constructing more complex molecular architectures. The compound is provided strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper handling procedures in a well-controlled laboratory environment are recommended.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chloro-3-nitrophenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO5/c9-6-2-1-5(15-4-8(11)12)3-7(6)10(13)14/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDWXLRSQALFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(=O)O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40632263
Record name (4-Chloro-3-nitrophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40632263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89894-13-3
Record name (4-Chloro-3-nitrophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40632263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-chloro-3-nitrophenoxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Derivatization of 2 4 Chloro 3 Nitrophenoxy Acetic Acid

Strategies for the Construction of the Phenoxyacetic Acid Backbone

The formation of the ether linkage between the substituted phenol and the acetic acid moiety is the cornerstone of synthesizing the target compound. The Williamson ether synthesis is the most prevalent and effective method for this transformation.

Williamson Ether Synthesis Approaches in Aryloxyacetic Acid Formation

The Williamson ether synthesis is a widely used and versatile method for preparing ethers, including aryloxyacetic acids. masterorganicchemistry.com The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com The synthesis of 2-(4-chloro-3-nitrophenoxy)acetic acid using this approach involves the reaction of 4-chloro-3-nitrophenol (B1362549) with a haloacetic acid, typically chloroacetic acid, in the presence of a base. gordon.edumiracosta.edu

The key steps of the mechanism are:

Deprotonation of the Phenol: The phenolic hydroxyl group of 4-chloro-3-nitrophenol is acidic and is deprotonated by a base (e.g., sodium hydroxide (B78521), potassium hydroxide) to form a highly nucleophilic phenoxide ion. miracosta.edu

Nucleophilic Attack: The resulting 4-chloro-3-nitrophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of chloroacetic acid. This attack displaces the chloride ion in a classic SN2 reaction. masterorganicchemistry.com

Acidification: The resulting carboxylate salt is then protonated during an acidic workup to yield the final this compound product. gordon.edu

The reaction is typically carried out in a polar solvent, such as water or a mixture of water and alcohol, and often requires heating to proceed at a reasonable rate. gordon.edugoogle.com

Interactive Data Table: Typical Conditions for Williamson Ether Synthesis of Aryloxyacetic Acids
ParameterTypical Reagents/ConditionsRole in Reaction
Phenol 4-chloro-3-nitrophenolStarting material, source of the aryloxy group.
Alkyl Halide Chloroacetic acidProvides the acetic acid moiety.
Base NaOH, KOH, K₂CO₃Deprotonates the phenol to form the nucleophilic phenoxide. miracosta.edu
Solvent Water, Ethanol, AcetoneDissolves reactants and facilitates the reaction. masterorganicchemistry.comgoogle.com
Temperature Room Temperature to Reflux (~100°C)Increases reaction rate. gordon.edu

Exploration of Alternative Linkage Formations

While the Williamson ether synthesis is the dominant method, other strategies for forming carbon-oxygen bonds exist in organic chemistry. For instance, catalytic methods have been developed for the synthesis of alkyl aryl ethers at high temperatures (above 300°C) using weak alkylating agents like alcohols or carboxylic acid esters, which can reduce salt production. researchgate.net However, for the specific synthesis of aryloxyacetic acids from haloacetic acids, the Williamson approach remains the most direct, efficient, and widely documented method due to the high reactivity of the haloacetic acid and the straightforward reaction conditions. francis-press.com

Introduction and Functional Group Transformations of Chloro and Nitro Moieties

The precise positioning of the chloro and nitro groups on the phenyl ring is critical and is best achieved by starting with a correctly substituted phenol precursor. Synthesizing the phenoxyacetic acid backbone first and then attempting to add the substituents often leads to challenges with regioselectivity. nih.gov

Nitration and Chlorination Procedures

Electrophilic aromatic substitution is the fundamental process for introducing nitro and chloro groups onto a benzene (B151609) ring.

Nitration: This is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). nih.gov

Chlorination: This involves reacting the aromatic ring with chlorine (Cl₂) in the presence of a Lewis acid catalyst, such as FeCl₃ or AlCl₃.

If one were to functionalize 4-chlorophenol, the directing effects of the substituents would be critical. The hydroxyl group is a strongly activating ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. libretexts.org Nitration of 4-chlorophenol would be expected to yield primarily 4-chloro-2-nitrophenol (B165678), with the nitro group directed to a position ortho to the powerful hydroxyl activating group. researchgate.net

Regioselective Synthesis of Substituted Phenoxy Precursors

The most efficient and regioselective pathway to this compound begins with the synthesis of the key intermediate: 4-chloro-3-nitrophenol. prepchem.comgeorganics.sk This ensures the chloro and nitro groups are in the correct positions before the ether linkage is formed.

One documented method for preparing 4-chloro-3-nitrophenol involves the demethylation of 4-chloro-3-nitroanisole. prepchem.com In this process, the anisole derivative is refluxed with a mixture of acetic acid, hydrobromic acid, and acetic anhydride. Following the reaction, the product is isolated through extraction and purified by recrystallization, yielding 4-chloro-3-nitrophenol with high purity. prepchem.com

Interactive Data Table: Synthesis of 4-chloro-3-nitrophenol Precursor
ReactantReagentsReaction TimeYieldReference
4-chloro-3-nitroanisoleAcetic acid, Hydrobromic acid, Acetic anhydride8.5 hours (reflux)83.6% prepchem.com

This precursor-based approach avoids the formation of unwanted isomers that would likely result from the direct nitration of 4-chlorophenoxyacetic acid, making it the superior strategy for synthesizing the target compound.

Optimization of Synthetic Pathways for Enhanced Yield and Purity

Optimizing the synthesis of this compound involves refining the conditions for the Williamson ether synthesis step, as this is the final bond-forming reaction. Key parameters that can be adjusted to maximize yield and purity include the choice of base, solvent, temperature, and reaction time.

Base and Solvent: The choice of base and solvent can influence the reaction rate. Strong bases like sodium hydroxide or potassium hydroxide in aqueous solutions are effective for deprotonating the phenol. gordon.edugoogle.com The use of a phase-transfer catalyst can sometimes improve yields in biphasic systems.

Temperature: Increasing the temperature generally accelerates the reaction. Many procedures for synthesizing aryloxyacetic acids involve heating the reaction mixture to reflux, which can reduce the required reaction time from many hours to 30-40 minutes. gordon.edu

Stoichiometry: The molar ratio of the reactants is also a critical factor. Using a slight excess of the chloroacetic acid can help drive the reaction to completion, but a large excess may lead to purification challenges.

Purification: Purity is enhanced through post-reaction workup. This typically involves an initial extraction to separate the product from unreacted starting materials, followed by recrystallization of the crude product to obtain the final, high-purity this compound. gordon.edu

By systematically adjusting these parameters, the synthesis can be optimized to achieve high yields of the desired product with excellent purity.

Derivatization Studies: Expanding the Chemical Space of this compound Analogs

The carboxylic acid group of this compound serves as a versatile handle for a variety of chemical transformations. These reactions are instrumental in modulating the physicochemical properties of the parent compound, such as lipophilicity, solubility, and hydrogen bonding capacity, which in turn can influence its interactions with biological systems.

The conversion of the carboxylic acid to esters and amides is a fundamental approach to diversify the this compound structure. These reactions are typically straightforward and can be achieved under mild conditions, allowing for the introduction of a wide array of functional groups.

Esterification:

Esterification of this compound is commonly carried out by reacting the carboxylic acid with various alcohols in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, often with the removal of water to drive the reaction to completion. Another effective method involves the use of coupling agents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP). This method is particularly useful for coupling with sensitive or sterically hindered alcohols. The resulting esters exhibit altered polarity and membrane permeability compared to the parent carboxylic acid.

A general reaction scheme for the esterification is as follows:

Figure 1: General scheme for the esterification of this compound.

EntryAlcohol (R-OH)Reagent/CatalystProduct
1MethanolH₂SO₄ (catalytic)Methyl 2-(4-chloro-3-nitrophenoxy)acetate
2EthanolDCC, DMAPEthyl 2-(4-chloro-3-nitrophenoxy)acetate
3IsopropanolH₂SO₄ (catalytic)Isopropyl 2-(4-chloro-3-nitrophenoxy)acetate
4Benzyl alcoholDCC, DMAPBenzyl 2-(4-chloro-3-nitrophenoxy)acetate

Amidation:

Amidation of this compound involves its reaction with primary or secondary amines. Similar to esterification, this transformation can be achieved using coupling agents like DCC, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or by converting the carboxylic acid to a more reactive intermediate, such as an acid chloride. The reaction of 2-(4-chloro-3-nitrophenoxy)acetyl chloride with an amine in the presence of a base like triethylamine provides the corresponding amide in good yield. The resulting amides introduce a hydrogen bond donor and acceptor group, which can significantly alter the molecule's interaction with biological targets.

A general reaction scheme for the amidation is as follows:

Figure 2: General scheme for the amidation of this compound.

EntryAmine (R¹R²NH)Coupling Agent/MethodProduct
1AnilineEDC, HOBtN-phenyl-2-(4-chloro-3-nitrophenoxy)acetamide
2MorpholineAcid Chloride, Et₃N(4-(2-(4-chloro-3-nitrophenoxy)acetyl)morpholine)
3BenzylamineDCC, DMAPN-benzyl-2-(4-chloro-3-nitrophenoxy)acetamide
4PiperidineAcid Chloride, Et₃N1-(2-(4-chloro-3-nitrophenoxy)acetyl)piperidine

Condensation reactions provide a powerful tool for the synthesis of hybrid molecules that combine the this compound motif with other pharmacologically relevant scaffolds. These reactions often involve the formation of a new carbon-nitrogen or carbon-carbon bond, leading to the creation of more complex molecular architectures.

One common strategy involves the condensation of this compound with hydrazides to form N-acylhydrazones. This reaction is typically carried out by first converting the carboxylic acid to its corresponding ester, which then reacts with a hydrazide in a suitable solvent like ethanol under reflux. The resulting N-acylhydrazones possess a flexible and functionalizable linker that has been explored in medicinal chemistry.

Another approach is the condensation of the corresponding acid chloride with various nucleophiles, such as substituted thiosemicarbazides, to generate thiadiazole derivatives or other heterocyclic systems. These hybrid molecules can exhibit unique biological activities arising from the synergistic contribution of the individual fragments.

The generation of hybrid molecules often involves multi-step synthetic sequences. For instance, the carboxylic acid can be coupled with an amino acid ester, followed by further modifications on the amino acid portion to introduce additional diversity.

EntryReactantReaction TypeHybrid Molecule Scaffold
1IsonicotinohydrazideCondensation (via ester)N'-((4-chloro-3-nitrophenoxy)acetyl)isonicotinohydrazide
2ThiosemicarbazideCondensation (via acid chloride)2-(4-chloro-3-nitrophenoxy)-N-(aminothioxomethyl)acetamide
3Ethyl glycinateAmidationEthyl 2-(2-(4-chloro-3-nitrophenoxy)acetamido)acetate
44-AminophenolAmidationN-(4-hydroxyphenyl)-2-(4-chloro-3-nitrophenoxy)acetamide

These derivatization strategies highlight the versatility of this compound as a scaffold for the development of new chemical entities. The ability to readily modify its structure through esterification, amidation, and condensation reactions provides a robust platform for generating diverse molecular libraries for further investigation.

Advanced Analytical Characterization Techniques for 2 4 Chloro 3 Nitrophenoxy Acetic Acid

Spectroscopic Analysis for Molecular Structure Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular architecture of 2-(4-chloro-3-nitrophenoxy)acetic acid. By interacting with electromagnetic radiation, the molecule provides a unique spectral fingerprint, revealing information about its electronic structure, vibrational modes, and the chemical environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. It identifies the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for the mapping of the molecular skeleton.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons in the acetic acid moiety and the aromatic ring. The methylene (B1212753) protons (-O-CH₂-) adjacent to the ether oxygen would likely appear as a singlet. The three protons on the aromatic ring will exhibit a more complex splitting pattern due to their coupling with each other. The electron-withdrawing effects of the nitro (-NO₂) and chloro (-Cl) substituents significantly influence the chemical shifts of these aromatic protons, typically shifting them to a lower field (higher ppm values) compared to unsubstituted phenoxyacetic acid. chemicalbook.com The acidic proton of the carboxyl group (-COOH) is also expected to produce a singlet, often broad, at a very low field.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would correspond to the carboxyl carbon (-COOH), the methylene carbon (-O-CH₂-), and the six distinct carbons of the substituted phenyl ring. The positions of the aromatic carbon signals are heavily influenced by the attached substituents. For instance, the carbon atom bonded to the nitro group is expected to be significantly deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on standard substituent effects. Actual experimental values may vary.

¹H NMR Predicted Chemical Shift (δ, ppm)MultiplicityAssignment
Carboxyl H10.0 - 13.0Singlet (broad)-COOH
Aromatic H7.5 - 8.5MultipletsAr-H
Methylene H~4.8Singlet-O-CH₂-
¹³C NMR Predicted Chemical Shift (δ, ppm)Assignment
Carboxyl C170 - 175-COOH
Aromatic C110 - 160Ar-C
Methylene C65 - 70-O-CH₂-

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups within a molecule. researchgate.netsigmaaldrich.com Each functional group absorbs infrared radiation or scatters Raman light at a characteristic frequency, corresponding to its specific vibrational modes (e.g., stretching, bending).

For this compound, the spectra would be dominated by vibrations from the carboxylic acid, the nitro group, the ether linkage, and the substituted aromatic ring. A strong, broad absorption in the FTIR spectrum between 2500 and 3300 cm⁻¹ is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. rsc.org The carbonyl (C=O) stretch of the acid will produce a very strong, sharp peak around 1700-1730 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (-NO₂) are expected to appear as strong bands near 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. The C-O-C stretching of the ether linkage typically results in distinct bands in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. Aromatic C=C stretching vibrations and C-H bending vibrations will also be present in the fingerprint region of the spectrum.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
O-H StretchCarboxylic Acid2500 - 3300 (broad)
C=O StretchCarboxylic Acid1700 - 1730
N-O Asymmetric StretchNitro Group1520 - 1560
N-O Symmetric StretchNitro Group1340 - 1380
C-O-C Asymmetric StretchAryl Ether1200 - 1300
C-Cl StretchAryl Halide700 - 850

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the molecule's conjugated systems and chromophores.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the substituted benzene (B151609) ring. The presence of the nitro group (-NO₂), a strong chromophore, and the ether oxygen and chlorine atoms, which act as auxochromes, will shift the absorption bands to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene. Additionally, a weaker n → π* transition associated with the non-bonding electrons of the nitro and carbonyl groups may be observed at a longer wavelength.

Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the precise molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like carboxylic acids. In ESI-MS, the analyte is ionized directly from a solution, typically forming pseudomolecular ions with minimal fragmentation. rsc.org

For this compound, analysis in the negative ion mode is most effective. The acidic proton is readily lost, generating a deprotonated molecule, [M-H]⁻, as the primary ion. uab.edu The exact mass of this ion can be measured with high precision to confirm the elemental composition of the molecule.

When subjected to tandem mass spectrometry (MS/MS), the [M-H]⁻ precursor ion can be induced to fragment. A characteristic fragmentation pathway for deprotonated carboxylic acids is the neutral loss of carbon dioxide (CO₂, 44 Da). researchgate.net Another likely fragmentation would involve the cleavage of the ether bond, yielding ions corresponding to the substituted phenoxide anion.

Table 3: Expected Ions in ESI-MS Analysis of this compound Based on a molecular weight of 231.59 g/mol .

IonFormationExpected m/z
[M-H]⁻Deprotonation230.0
[M-H-CO₂]⁻Loss of CO₂ from parent ion186.0

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. However, due to the low volatility and high polarity of carboxylic acids, direct analysis of this compound by GC-MS is challenging. colostate.edu

To make the compound suitable for GC analysis, a chemical derivatization step is required to convert the polar carboxylic acid group into a less polar and more volatile ester. mdpi.comresearchgate.net Common methods include methylation to form the methyl ester or reaction with silylating agents. colostate.edu Another approach involves forming pentafluorobenzyl (PFB) esters, which enhances sensitivity for electron capture detection. nih.gov

Once derivatized, the compound is separated on the GC column and then introduced into the mass spectrometer, which typically uses electron ionization (EI). EI is a hard ionization technique that causes extensive fragmentation. The resulting mass spectrum is a unique fingerprint characterized by numerous fragment ions. For a methyl ester derivative, key fragmentation patterns would include cleavage of the ester group and the ether bond, providing structural confirmation. libretexts.org

Chromatographic Separations for Purity Assessment and Quantification

Chromatography is an indispensable tool for separating this compound from impurities, starting materials, and byproducts. The choice between High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) depends on the specific analytical requirements, such as speed, resolution, and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is fundamental for the routine quality control and purity assessment of this compound. A reverse-phase (RP-HPLC) method is typically employed for polar aromatic compounds such as phenoxyacetic acid derivatives. sielc.comjchr.org

Method development involves the systematic optimization of several key parameters to achieve efficient separation of the target analyte from any potential impurities. A C18 column is a common choice for the stationary phase due to its hydrophobicity, which provides good retention for aromatic molecules. jchr.orgresearchgate.netutu.ac.in The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. jchr.org For an acidic compound like this compound, the pH of the aqueous phase is critical. An acidic modifier, such as phosphoric acid or acetic acid, is added to the mobile phase to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and improved peak shape. sielc.comepa.gov

The separation is achieved under isocratic or gradient elution conditions, with a typical flow rate of around 1.0 mL/min. jchr.orgutu.ac.in Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, for instance, 210 nm or 225 nm. jchr.orgresearchgate.net Method validation is performed according to ICH guidelines to ensure specificity, linearity, accuracy, and precision. researchgate.net

Table 1: Illustrative RP-HPLC Method Parameters for Analysis of this compound

ParameterConditionPurpose
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Stationary phase for reverse-phase separation. jchr.orgutu.ac.in
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0)Eluent for separating components based on polarity. researchgate.net
Elution Mode Isocratic or GradientConsistent or varied mobile phase composition.
Flow Rate 1.0 mL/minControls the speed of the separation. jchr.org
Column Temperature 30 °CEnsures reproducible retention times. researchgate.net
Detection UV at 225 nmQuantifies the analyte based on light absorbance. researchgate.net
Injection Volume 10 µLThe amount of sample introduced into the system.

Ultra-High-Performance Liquid Chromatography (UHPLC) Applications

UHPLC represents a significant advancement over conventional HPLC, offering faster analysis times and superior resolution by utilizing columns packed with sub-2 µm particles. sielc.com These characteristics make UHPLC particularly suitable for complex sample analysis and high-throughput screening.

For phenoxyacetic acid derivatives, UHPLC is often coupled with tandem mass spectrometry (UHPLC-MS/MS) for highly sensitive and selective quantification, especially at trace levels in environmental samples like groundwater. nih.govresearchgate.net A key advantage of this approach is the ability to detect and quantify multiple analytes in a single, short run. For instance, a method developed for ten phenoxyacetic acid herbicides achieved separation in just 11.9 minutes. nih.govresearchgate.net

The mobile phase for UHPLC analysis of these compounds typically includes water and acetonitrile, both containing a small amount of an acid like formic acid (e.g., 0.01%) to enhance peak shape and chromatographic retention. nih.govresearchgate.net The mass spectrometer is operated in negative ion mode to detect the deprotonated phenoxyacetic acid molecules. nih.gov This combination of the high resolving power of UHPLC and the specificity of MS/MS provides exceptional sensitivity, with limits of detection (LOD) often in the low nanogram-per-liter range. nih.govresearchgate.net

Table 2: Representative UHPLC-MS/MS Conditions for Phenoxyacetic Acid Analysis

ParameterConditionRationale
System Ultra-High-Performance Liquid ChromatographyHigh resolution and speed. nih.gov
Column Sub-2 µm particle size C18Enhanced separation efficiency.
Mobile Phase Water + 0.01% Formic Acid (A)Acetonitrile + 0.01% Formic Acid (B)Gradient elution for resolving complex mixtures. nih.gov
Analysis Time ~12 minutesRapid sample throughput. nih.gov
Detector Tandem Mass Spectrometer (MS/MS)High sensitivity and selectivity. researchgate.net
Ionization Mode Electrospray Ionization (ESI), NegativeOptimal for acidic analytes. nih.gov

X-ray Crystallography for Solid-State Molecular Conformation and Packing Analysis

Single-crystal X-ray crystallography is the definitive technique for determining the three-dimensional atomic arrangement of a compound in its solid state. This analysis provides precise information on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs within a crystal lattice.

While the specific crystal structure for this compound is not publicly documented, analysis of closely related substituted phenoxyacetic acids provides significant insight into its likely solid-state structure. iucr.orgnih.govresearchgate.net The conformation of the oxoacetate side chain relative to the phenyl ring is a key structural feature. In many phenoxyacetic acid derivatives, this chain adopts an antiperiplanar conformation, meaning the C-O-C-C torsion angle is close to 180°. nih.gov This extended conformation is a common feature observed in the crystal structures of similar compounds. nih.gov

The crystal packing is governed by intermolecular interactions. For carboxylic acids, the most prominent interaction is typically hydrogen bonding between the carboxyl groups of adjacent molecules, often leading to the formation of centrosymmetric dimers. researchgate.net In the case of this compound, the chloro and nitro substituents may also participate in weaker intermolecular interactions, such as C-H···O or Cl···O contacts, which further stabilize the three-dimensional crystal lattice. researchgate.net The analysis of these interactions is crucial for understanding the physical properties of the solid material.

Table 3: Representative Crystallographic Data for an Analogous Substituted Phenylacetamide Compound

ParameterValue
Chemical Formula C₈H₇ClN₂O₃
Crystal System Orthorhombic
Space Group Pbca
a (Å) 9.498
b (Å) 9.457
c (Å) 20.205
Volume (ų) 1814.9
Z 8

Data derived from the analysis of 2-Chloro-N-(4-nitrophenyl)acetamide, a structurally related compound. researchgate.net


Computational and Theoretical Studies on 2 4 Chloro 3 Nitrophenoxy Acetic Acid

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting the properties of compounds like 2-(4-chloro-3-nitrophenoxy)acetic acid.

Geometry Optimization and Conformational Analysis

A foundational step in computational analysis is geometry optimization. This process involves finding the arrangement of atoms in a molecule that corresponds to the lowest energy state, known as the ground state. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure. Conformational analysis would also be performed to identify different spatial arrangements of the atoms (conformers) and their relative energies, particularly focusing on the rotation around the ether linkage and the acetic acid side chain.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals critical for determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron. The LUMO is the orbital to which an electron is most easily added, indicating the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule is more prone to chemical reactions. For related phenoxyacetic acid derivatives, these values are crucial in predicting reactivity.

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, an MEP map would highlight the negative potential around the oxygen atoms of the nitro and carboxyl groups, and positive potential near the hydrogen atoms. This information is invaluable for predicting how the molecule will interact with other molecules and biological targets.

Prediction of Spectroscopic Parameters (e.g., UV-Vis, NMR Chemical Shifts)

DFT calculations can predict various spectroscopic parameters. For instance, Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum by calculating the energies of electronic transitions. Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) method can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for the molecule. These theoretical predictions are often compared with experimental data to validate the computational model and aid in the structural elucidation of the compound.

Molecular Dynamics Simulations to Explore Conformational Space and Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. An MD simulation for this compound, typically in a solvent like water, would allow researchers to observe its dynamic behavior. This includes exploring its full conformational space, understanding how different parts of the molecule move and flex, and studying its interactions with solvent molecules. Such simulations provide insights into the molecule's flexibility and the stability of intermolecular interactions, such as hydrogen bonding.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SRR) Investigations

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity. For a class of compounds including this compound, a QSAR model would be developed by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties). These descriptors would then be mathematically linked to a measured biological activity, such as herbicidal or medicinal effects.

Similarly, Structure-Reactivity Relationship (SRR) studies correlate molecular structure with chemical reactivity. For phenoxyacetic acid derivatives, descriptors derived from DFT calculations, such as the HOMO-LUMO gap and MEP, are often used to build these relationships. A successful QSAR or SRR model can be used to predict the activity or reactivity of new, unsynthesized derivatives, guiding the design of more potent or effective compounds.

Analysis of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hirshfeld Surface Analysis)

No crystallographic data for this compound could be located. The determination of intermolecular interactions and crystal packing motifs through techniques such as Hirshfeld surface analysis is contingent upon the availability of a crystallographic information file (CIF). Without this foundational data, a computational analysis of the crystal structure is not possible.

Investigation of Protonation States and pKa Prediction

There are no specific published computational studies detailing the investigation of protonation states or the prediction of the pKa value for this compound. While general prediction models for pKa exist, a detailed, molecule-specific theoretical study was not found in the available literature.

Environmental Fate and Degradation Pathways of 2 4 Chloro 3 Nitrophenoxy Acetic Acid

Abiotic Transformation Mechanisms in Aquatic and Terrestrial Systems

Abiotic transformation processes, which are chemical reactions that occur without the involvement of microorganisms, are significant in determining the environmental persistence of organic compounds. For a molecule like 2-(4-chloro-3-nitrophenoxy)acetic acid, key abiotic pathways would likely include photochemical degradation and hydrolysis.

Photochemical degradation, or photolysis, is the breakdown of chemical compounds by light energy, from either natural sunlight or artificial sources like UV lamps. For aromatic compounds containing nitro and chloro substituents, photolysis can be a critical degradation pathway in aquatic environments and on terrestrial surfaces. The presence of a phenoxyacetic acid structure suggests that several photochemical reactions could occur.

While specific photoproducts for this compound have not been documented, studies on analogous compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and various chlorophenols indicate that hydroxyl radicals (•OH) play a major role in their photodegradation. These highly reactive species can lead to the formation of hydroxylated derivatives. For this compound, potential initial photoproducts could include hydroxylated forms of the aromatic ring.

The reaction kinetics are influenced by factors such as the intensity and wavelength of the light source, pH, and the presence of photosensitizers (e.g., dissolved organic matter) in the environment. For related phenoxyacetic acids, photodegradation rates have been shown to increase with pH.

Table 1: Potential Photodegradation Products of this compound Based on Analogous Compounds

Potential Photoproduct Precursor Compound Class
Hydroxylated derivativesPhenoxyacetic acids
4-chloro-3-nitrophenol (B1362549)Phenoxyacetic acids
Simpler organic acids and CO2Phenoxyacetic acids

This table is illustrative and based on the photodegradation of other phenoxyacetic acid herbicides. The actual photoproducts of this compound may differ.

Two significant processes in the photochemical degradation of phenoxyacetic acid herbicides are the cleavage of the ether linkage and dehalogenation.

Ether Linkage Cleavage: The bond between the aromatic ring and the acetic acid side chain is susceptible to cleavage under UV irradiation. This would lead to the formation of 4-chloro-3-nitrophenol and an acetic acid moiety.

Dehalogenation: The carbon-chlorine bond can be broken through photolytic processes, particularly in the presence of sensitizers. This would result in the replacement of the chlorine atom with a hydroxyl group, leading to the formation of a phenolic derivative. Reductive dehalogenation can also occur under certain environmental conditions.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of this compound to hydrolysis would largely depend on the stability of the ether linkage. Generally, the ether bond in phenoxyacetic acids is relatively stable to hydrolysis under neutral pH conditions.

However, the rate of hydrolysis can be significantly influenced by pH. In highly alkaline or acidic conditions, the rate of ether bond cleavage can be accelerated. For esters of related compounds like p-nitrophenylacetic acid, hydrolysis is observed to be dependent on the hydroxide (B78521) ion concentration. While this compound is not an ester, its stability in aquatic systems would likely vary with pH, potentially being more susceptible to degradation at pH extremes.

Photochemical Degradation Under Various Light Sources (e.g., Solar, UV)

Biotic Degradation Processes Mediated by Microorganisms

Biotic degradation, carried out by microorganisms such as bacteria and fungi, is a primary mechanism for the breakdown of many organic pollutants in soil and water.

The microbial degradation of phenoxyacetic acid herbicides is well-documented for compounds like 2,4-D. Microorganisms capable of utilizing these compounds as a source of carbon and energy have been isolated from various environments. A common initial step in the microbial metabolism of phenoxyacetic acids is the cleavage of the ether linkage, often catalyzed by specific enzymes like dioxygenases. This would release the corresponding phenol, in this case, 4-chloro-3-nitrophenol.

Following the initial cleavage, the resulting 4-chloro-3-nitrophenol would likely undergo further degradation. Studies on the microbial metabolism of chloronitrophenols have identified pathways involving the removal of the nitro group (denitration) and the chlorine atom (dehalogenation), followed by ring cleavage. For instance, some bacteria are known to metabolize chloronitrophenols, leading to the formation of chlorocatechols or other intermediates which are then funneled into central metabolic pathways.

The rate and extent of biotic degradation are dependent on various environmental factors, including the microbial population present, temperature, pH, oxygen availability, and nutrient levels.

Table 2: Potential Microbial Degradation Steps for this compound Based on Analogous Compounds

Degradation Step Potential Intermediate/Product Enzyme Class (Example) Reference Compound Class
Ether Linkage Cleavage4-chloro-3-nitrophenol + Glyoxylic AcidDioxygenasePhenoxyacetic acids
Denitration4-chlorocatecholMonooxygenase or DioxygenaseNitrophenols
DehalogenationProtocatechuateDehalogenaseChlorophenols
Aromatic Ring CleavageAliphatic intermediatesDioxygenaseAromatic Compounds

This table presents a hypothetical degradation pathway based on known microbial metabolism of similar compounds. The actual metabolic route for this compound has not been experimentally determined.

Elucidation of Enzymatic Pathways (e.g., β-Oxidation, Dioxygenase Attack)

The enzymatic breakdown of this compound, a substituted phenoxyacetic acid, is anticipated to proceed through pathways analogous to those observed for other structurally related herbicides and nitroaromatic compounds. Key enzymatic processes likely involved are dioxygenase attack and potentially β-oxidation of the acetic acid side chain.

Dioxygenase Attack: A primary mechanism for initiating the degradation of aromatic compounds in aerobic environments is through the action of dioxygenase enzymes. These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to its destabilization and subsequent cleavage. For this compound, a dioxygenase would likely attack the chlorinated and nitrated benzene (B151609) ring. This enzymatic action is a critical first step, as it opens the ring and makes the molecule more susceptible to further degradation by other enzymes. The presence of both a chlorine atom and a nitro group, which are electron-withdrawing, generally makes the aromatic ring more resistant to oxidative attack. However, specialized microbial dioxygenases have evolved to handle such recalcitrant compounds.

β-Oxidation of the Acetic Acid Side Chain: The phenoxyacetic acid structure includes an acetic acid side chain attached to the aromatic ring via an ether linkage. While β-oxidation is a well-established pathway for the degradation of fatty acids, its direct role in the breakdown of the short acetic acid side chain of phenoxyacetic acids is less clear. It is plausible that initial enzymatic cleavage of the ether bond occurs, releasing the acetic acid moiety, which can then be readily metabolized by common cellular pathways.

Characterization of Microbial Strains Involved in Degradation

While specific microbial strains capable of degrading this compound have not been extensively documented in publicly available literature, research on analogous compounds provides strong indications of the types of microorganisms that would be involved. Bacteria from the genera Pseudomonas, Burkholderia, Rhodococcus, and Arthrobacter are well-known for their ability to degrade a wide range of aromatic and chlorinated compounds, including chlorophenols and nitroaromatic substances.

For instance, various Pseudomonas species have been shown to mineralize chlorophenoxyacetic acids, often utilizing the compound as a sole source of carbon and energy. Similarly, Burkholderia species have demonstrated robust capabilities in degrading complex aromatic molecules. It is highly probable that microbial consortia, rather than single strains, are responsible for the complete mineralization of this compound in the environment, with different species carrying out successive steps in the degradation pathway.

Microbial GenusRelevant Degradation Capabilities
PseudomonasDegradation of chlorophenoxyacetic acids and other chlorinated aromatics.
BurkholderiaKnown for degrading a wide range of complex aromatic compounds.
RhodococcusVersatile metabolic pathways for degrading recalcitrant organic pollutants.
ArthrobacterCapable of utilizing nitroaromatic compounds as a nutrient source.

Identification and Characterization of Environmental Transformation Products

The degradation of this compound is expected to produce a series of intermediate transformation products before complete mineralization to carbon dioxide, water, and inorganic ions. Based on the degradation pathways of similar compounds, the following are plausible intermediates:

Protocatechuate and Catechol Derivatives: Following the initial attack on the aromatic ring, chlorinated and nitrated versions of protocatechuate and catechol are common intermediates. These are then subject to ring cleavage by dioxygenases.

Chloride and Nitrite (B80452) Ions: Successful degradation leads to the release of the chlorine and nitro groups as inorganic chloride (Cl⁻) and nitrite (NO₂⁻) ions. The release of these ions is often used as an indicator of complete degradation.

The specific nature and concentration of these transformation products can vary depending on the environmental conditions and the microbial populations present.

Factors Governing Environmental Mobility and Persistence

The movement and lifespan of this compound in the environment are influenced by a variety of physicochemical and biological factors.

Role of Soil Organic Matter and Sediment Adsorption

The mobility of this compound in soil and aquatic environments is significantly affected by its interaction with soil organic matter and sediments. As a phenoxyacetic acid, it is expected to exhibit pH-dependent adsorption. At neutral to alkaline pH, the carboxylic acid group will be deprotonated, resulting in a negatively charged anion. This anionic form has a lower tendency to adsorb to negatively charged soil particles and organic matter, leading to higher mobility and potential for leaching into groundwater. Conversely, under acidic conditions, the compound will be in its neutral, protonated form, which can be more readily adsorbed to soil organic matter through mechanisms like hydrogen bonding and hydrophobic interactions. The extent of adsorption is also influenced by the organic matter content of the soil; soils with higher organic matter content will generally exhibit greater adsorption and lower mobility of the compound.

Influence of Temperature, Redox Conditions, and Nutrient Availability

The persistence of this compound is strongly governed by environmental conditions that affect microbial activity.

Temperature: Microbial degradation rates are generally temperature-dependent, with optimal degradation occurring within a specific temperature range for the active microbial populations. Extreme temperatures, both high and low, can inhibit microbial activity and thus slow down the degradation process, leading to increased persistence.

Redox Conditions: The degradation of this compound is expected to be most efficient under aerobic (oxygen-rich) conditions, as dioxygenases, which are key enzymes in the initial breakdown of the aromatic ring, require molecular oxygen. Under anaerobic (oxygen-deficient) conditions, degradation is likely to be much slower and may proceed through different pathways, such as reductive dechlorination.

Nutrient Availability: The presence of essential nutrients, such as nitrogen and phosphorus, is crucial for supporting microbial growth and enzymatic activity. In nutrient-limited environments, the degradation of this compound may be hindered, leading to its accumulation.

Advanced Oxidation Processes (AOPs) for Environmental Remediation

For the remediation of water and soil contaminated with recalcitrant organic compounds like this compound, Advanced Oxidation Processes (AOPs) offer a promising technological solution. AOPs are characterized by the in-situ generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), which are powerful, non-selective oxidizing agents capable of breaking down a wide range of organic pollutants.

Common AOPs that could be effective for the degradation of this compound include:

Ozonation (O₃): Ozone can directly react with the aromatic ring or decompose to form hydroxyl radicals, leading to the degradation of the compound.

UV/H₂O₂: The photolysis of hydrogen peroxide (H₂O₂) by ultraviolet (UV) light generates hydroxyl radicals.

Fenton and Photo-Fenton Processes: These processes involve the reaction of hydrogen peroxide with ferrous ions (Fe²⁺) to produce hydroxyl radicals. The reaction is enhanced by the presence of UV light in the photo-Fenton process.

Photocatalysis (e.g., TiO₂/UV): In the presence of a semiconductor photocatalyst like titanium dioxide (TiO₂) and UV light, electron-hole pairs are generated, leading to the formation of hydroxyl radicals and other reactive oxygen species.

These AOPs can effectively degrade the parent compound and its potentially toxic intermediates, ultimately leading to their mineralization. The efficiency of each AOP depends on factors such as pH, the concentration of the pollutant, and the presence of other substances in the environmental matrix.

AOP TechniquePrinciple of Operation
OzonationDirect reaction with O₃ or formation of •OH radicals.
UV/H₂O₂UV photolysis of H₂O₂ to generate •OH radicals.
Fenton/Photo-FentonReaction of Fe²⁺ with H₂O₂ (enhanced by UV) to produce •OH radicals.
Photocatalysis (TiO₂)UV activation of TiO₂ to generate •OH radicals and other reactive oxygen species.

Application of UV/TiO2 and UV/H2O2 Systems

The degradation of chloronitrophenolic compounds, which share structural similarities with this compound, has been investigated using UV/TiO2 and UV/H2O2 systems. A comparative study on the degradation of 4-chloro-2-nitrophenol (B165678) (4C-2-NP) provides valuable data on the efficacy of these processes. nih.gov

The UV/H2O2 process involves the photolysis of hydrogen peroxide by UV radiation to generate hydroxyl radicals. This system has been shown to be effective in degrading a variety of pesticides and organic pollutants. researchgate.netresearchgate.net The efficiency of the UV/H2O2 system is influenced by factors such as the concentration of H2O2, pH, and the intensity of UV radiation. For the degradation of 4C-2-NP, the UV/H2O2 process demonstrated significant efficiency in reducing both the compound concentration and the Chemical Oxygen Demand (COD). nih.gov

In the UV/TiO2 system, titanium dioxide acts as a photocatalyst. When irradiated with UV light, TiO2 generates electron-hole pairs, which then react with water and oxygen to produce hydroxyl radicals. This heterogeneous photocatalysis has been successfully applied to the degradation of various aromatic and chloro-substituted organic compounds. For 4C-2-NP, the UV/TiO2 process also proved to be a robust method for its removal from aqueous solutions. nih.gov

The degradation of 4C-2-NP using these systems suggests that the degradation of this compound would proceed through the attack of hydroxyl radicals on the aromatic ring, leading to hydroxylation, dechlorination, and cleavage of the ether bond. This would be followed by the opening of the aromatic ring and subsequent mineralization to CO2, H2O, and inorganic ions.

Table 1: Comparative Degradation of 4-chloro-2-nitrophenol (a surrogate for this compound) using UV-based AOPs nih.gov

Treatment Process% Compound Reduction% COD Reduction
UV/H2O285.358.2
UV/TiO289.264.7

Data is based on the degradation of 4-chloro-2-nitrophenol, a structurally similar compound.

Fenton and Photo-Fenton Oxidation Processes

The Fenton and photo-Fenton processes are powerful AOPs that utilize the reaction between ferrous ions (Fe2+) and hydrogen peroxide to generate hydroxyl radicals. The photo-Fenton process enhances this reaction through the use of UV or visible light, which promotes the regeneration of Fe2+ from Fe3+, thereby increasing the efficiency of hydroxyl radical production.

The degradation of 4C-2-NP was also evaluated using both Fenton and photo-Fenton processes. nih.gov The results indicated that both methods were effective, with the photo-Fenton process showing superior performance in both compound and COD reduction. This enhanced efficiency is attributed to the additional hydroxyl radicals generated through the photolysis of Fe(OH)2+ complexes. nih.gov

The degradation mechanism in these systems is expected to involve the electrophilic attack of hydroxyl radicals on the aromatic ring of this compound. This would lead to the formation of hydroxylated intermediates, followed by dechlorination, denitration, and cleavage of the phenoxyacetic acid side chain. Further oxidation would result in the opening of the aromatic ring and the formation of short-chain carboxylic acids, which are ultimately mineralized.

Studies on similar compounds like 2,4-dichlorophenoxyacetic acid have shown that the photo-Fenton process can achieve complete degradation and high levels of mineralization. researchgate.netconicet.gov.ar The optimal conditions for the Fenton and photo-Fenton processes are typically at an acidic pH (around 3) to prevent the precipitation of iron hydroxides. mdpi.com

Table 2: Comparative Degradation of 4-chloro-2-nitrophenol (a surrogate for this compound) using Fenton-based AOPs nih.gov

Treatment Process% Compound Reduction% COD Reduction
Fenton78.449.1
UV/Fenton (Photo-Fenton)96.172.5

Data is based on the degradation of 4-chloro-2-nitrophenol, a structurally similar compound.

Chemical Reactivity and Mechanisms of Organic Transformations Involving 2 4 Chloro 3 Nitrophenoxy Acetic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group is a primary site for reactions involving 2-(4-chloro-3-nitrophenoxy)acetic acid, primarily through acid-base chemistry and nucleophilic acyl substitution.

Acid-Base Equilibrium and Salt Formation

As a carboxylic acid, this compound can donate a proton (H⁺) from its hydroxyl group when dissolved in a suitable solvent like water. This establishes an equilibrium between the undissociated acid and its conjugate base, the carboxylate anion. The position of this equilibrium is described by the acidity constant (Kₐ) or its logarithmic form, pKₐ. libretexts.org

The equilibrium can be represented as: C₈H₆ClNO₅ + H₂O ⇌ C₈H₅ClNO₅⁻ + H₃O⁺

In the presence of a base, the equilibrium shifts to the right, leading to the formation of a salt. For example, reaction with a strong base like sodium hydroxide (B78521) (NaOH) results in the formation of sodium 2-(4-chloro-3-nitrophenoxy)acetate and water. This reaction is thermodynamically favorable and proceeds to completion. youtube.com

Condensation and Esterification Reactions

The carboxylic acid functional group can undergo condensation reactions, most notably esterification, with alcohols in the presence of an acid catalyst. The most common method is the Fischer esterification, which is an equilibrium process. masterorganicchemistry.comyoutube.com The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. youtube.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester. masterorganicchemistry.com

To drive the equilibrium toward the product (the ester), either the alcohol can be used in excess, or water can be removed from the reaction mixture as it forms, for instance, by azeotropic distillation. masterorganicchemistry.com A variety of acid catalysts can be used, including sulfuric acid (H₂SO₄) and p-toluenesulfonic acid. youtube.com

Reaction Type Reagents Products Key Conditions
Salt FormationBase (e.g., NaOH)Carboxylate Salt + WaterAqueous or alcoholic solution
Fischer EsterificationAlcohol (R'-OH)Ester + WaterAcid catalyst (e.g., H₂SO₄), Heat

Transformation Reactions of the Nitro Group

The nitro group on the aromatic ring is a key site for transformations, particularly reduction.

Reduction of the Nitro Moiety to Amines and Other Nitrogen-Containing Functional Groups

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. wikipedia.org A variety of reducing agents can be employed to convert the nitro group of this compound into an amine (2-(3-amino-4-chlorophenoxy)acetic acid). The choice of reagent can depend on the desired selectivity and the presence of other functional groups. commonorganicchemistry.com

Common methods for this reduction include:

Catalytic Hydrogenation: This method uses hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation. commonorganicchemistry.com Raney nickel is another option and is sometimes preferred if dehalogenation is a concern. commonorganicchemistry.com

Metal-Acid Systems: Historically, metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid (like hydrochloric acid, HCl) or a weaker acid (like acetic acid) have been widely used. wikipedia.orggoogle.com For instance, treatment with iron powder and an acid provides a mild and effective method for this reduction. google.com

Other Reagents: Tin(II) chloride (SnCl₂) offers a mild method for reducing nitro groups to amines, often in the presence of other reducible groups. commonorganicchemistry.com Sodium sulfide (B99878) (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can also be used, particularly when selective reduction is required in dinitro compounds. wikipedia.org

Under controlled conditions, it is also possible to obtain intermediate reduction products such as nitroso compounds or hydroxylamines. wikipedia.org

Reducing Agent Typical Conditions Product Notes
H₂ / Pd/CPressurized H₂, solvent (e.g., ethanol)AmineHighly efficient; may also reduce other groups. commonorganicchemistry.com
Fe / HCl or Acetic AcidRefluxing acidAmineCommon, economical, and mild method. wikipedia.orgcommonorganicchemistry.com
SnCl₂Acidic solutionAmineMild conditions, good for sensitive substrates. commonorganicchemistry.com
Zn / Acetic AcidAcidic solutionAmineMild alternative to other metal-acid systems. commonorganicchemistry.com

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Chloro-Nitrophenoxy Ring

The aromatic ring itself is a substrate for substitution reactions, though its reactivity is heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring in this compound is significantly deactivated towards electrophilic attack due to the presence of two electron-withdrawing groups: the nitro group (-NO₂) and the chloro group (-Cl). The ether linkage (-OCH₂COOH) is an activating, ortho-, para-directing group. However, the deactivating effects of the nitro and chloro groups dominate.

Directing Effects:

-OCH₂COOH group: Ortho, para-directing.

-Cl group: Ortho, para-directing (but deactivating).

-NO₂ group: Meta-directing (and strongly deactivating).

Considering these effects, any further electrophilic substitution would be very difficult and require harsh conditions. libretexts.org The most likely position for substitution would be ortho to the ether group and meta to the nitro group (position 5), as this is the least deactivated position.

Nucleophilic Aromatic Substitution (NAS): The presence of a strong electron-withdrawing nitro group positioned ortho to the chlorine atom makes the ring susceptible to nucleophilic aromatic substitution. youtube.com The nitro group stabilizes the negative charge of the Meisenheimer complex intermediate that forms during the reaction. In this reaction, a strong nucleophile (e.g., hydroxide, alkoxide, or an amine) can displace the chloride ion. This type of reaction is facilitated by the electron-deficient nature of the aromatic ring. youtube.com

Cleavage Reactions of the Ether Linkage

The ether linkage in this compound is generally stable but can be cleaved under harsh conditions using strong acids. wikipedia.orglibretexts.org The most common reagents for cleaving aryl alkyl ethers are strong hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI). libretexts.orgmasterorganicchemistry.com

The mechanism involves the initial protonation of the ether oxygen by the strong acid, converting the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com The halide ion (Br⁻ or I⁻) then acts as a nucleophile. In the case of an aryl alkyl ether, the nucleophilic attack occurs on the alkyl carbon (the -CH₂- group) via an Sₙ2 mechanism, because the carbon of the aromatic ring is resistant to nucleophilic attack. libretexts.orglibretexts.org

Role as a Key Intermediate in Multi-Step Organic Synthesis

This compound serves as a valuable intermediate in multi-step organic synthesis, primarily due to the reactivity of its functional groups: the carboxylic acid, the nitro group, and the chlorinated aromatic ring. These groups allow for a variety of chemical transformations, making the compound a versatile starting point for the synthesis of more complex molecules, including heterocyclic compounds with potential biological activity.

A significant application of this compound as an intermediate is in the synthesis of substituted benzoxazinones. This class of heterocyclic compounds is of interest in medicinal chemistry. The synthetic pathway typically involves two key transformations of the starting material: the reduction of the nitro group to an amine and the subsequent intramolecular cyclization.

The initial step is the reduction of the nitro group on the aromatic ring to an amino group. This transformation converts this compound into 2-(3-amino-4-chlorophenoxy)acetic acid. This reduction is a common and well-established reaction in organic synthesis and can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., using palladium on carbon with hydrogen gas) or chemical reducing agents like tin(II) chloride in hydrochloric acid.

Following the reduction, the newly formed 2-(3-amino-4-chlorophenoxy)acetic acid can undergo an intramolecular cyclization to form a benzoxazinone (B8607429) ring system. This cyclization typically occurs under conditions that facilitate the condensation between the amino group and the carboxylic acid group, often involving the use of a dehydrating agent or heating to drive the reaction. The resulting product is a substituted benzoxazinone, a heterocyclic scaffold that is a component of various biologically active molecules.

Reduction of the Nitro Group: this compound is treated with a suitable reducing agent to convert the nitro group (-NO2) into an amino group (-NH2), yielding 2-(3-amino-4-chlorophenoxy)acetic acid.

Intramolecular Cyclization: The resulting amino acid derivative undergoes an intramolecular condensation reaction to form the benzoxazinone ring, yielding a 7-chloro-2,3-dihydro-1,4-benzoxazin-3-one derivative.

This two-step process highlights the role of this compound as a key intermediate, providing a foundational structure that can be elaborated into more complex heterocyclic systems.

Compound NameRole in Synthesis
This compoundStarting material, providing the core phenoxyacetic acid structure with a modifiable nitro group.
2-(3-amino-4-chlorophenoxy)acetic acidKey intermediate formed after the reduction of the nitro group, poised for intramolecular cyclization.
7-chloro-2,3-dihydro-1,4-benzoxazin-3-oneFinal heterocyclic product resulting from the intramolecular cyclization of the amino acid intermediate.

Emerging Research Directions and Broader Chemical Significance of 2 4 Chloro 3 Nitrophenoxy Acetic Acid

Development of Novel Chemical Probes and Research Tools

A thorough search of scientific databases indicates that 2-(4-chloro-3-nitrophenoxy)acetic acid has not been prominently featured in the development of novel chemical probes or research tools. Chemical probes are essential for dissecting complex biological processes, and molecules with reactive handles and specific structural motifs are often sought after for this purpose. The structure of this compound, with its carboxylic acid group, nitro group, and chloro-substituted aromatic ring, presents theoretical possibilities for derivatization to create such tools. For instance, the carboxylic acid could be functionalized to attach fluorophores, biotin (B1667282) tags, or reactive groups for covalent labeling of proteins. However, there are currently no specific examples in the published literature of this compound being utilized for such purposes.

Contributions to Fundamental Mechanistic Organic Chemistry Studies

There is no evidence in the current body of scientific literature to suggest that this compound has been utilized as a key substrate or model compound in fundamental mechanistic organic chemistry studies. The electronic effects of the chloro and nitro substituents on the phenoxyacetic acid system could potentially be of interest for studying reaction mechanisms, such as nucleophilic aromatic substitution or the kinetics of esterification. However, no published research has specifically employed this compound to elucidate such fundamental principles.

The following table provides a summary of the key chemical properties of this compound.

PropertyValue
Molecular Formula C₈H₆ClNO₅
Molecular Weight 231.59 g/mol
CAS Number 89894-13-3
Appearance Solid (form may vary)
Solubility Information not widely available in reviewed sources

Q & A

Q. What is the recommended synthetic route for 2-(4-chloro-3-nitrophenoxy)acetic acid?

The compound is typically synthesized via nucleophilic aromatic substitution. React 4-chloro-3-nitrophenol with chloroacetic acid under alkaline conditions (e.g., NaOH or K₂CO₃) to facilitate phenoxide ion formation. The reaction is carried out in a polar aprotic solvent (e.g., DMF or acetone) at 60–80°C for 6–12 hours. Purification involves acidification to precipitate the product, followed by recrystallization from ethanol/water .

Q. How can the compound be characterized using spectroscopic methods?

  • NMR : The aromatic protons adjacent to the nitro and chloro groups appear downfield (δ 7.5–8.5 ppm). The acetic acid moiety shows a singlet for the methylene group (δ 4.5–5.0 ppm) .
  • IR : Key peaks include the carboxylic acid O–H stretch (~2500–3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), and nitro group vibrations (~1520 and 1350 cm⁻¹) .
  • Mass Spectrometry : The molecular ion [M]⁺ is observed at m/z 231.59 (C₈H₆ClNO₅), with fragmentation patterns consistent with loss of COOH (44 Da) and NO₂ (46 Da) groups .

Q. What are the key physicochemical properties of this compound?

  • pKa : The carboxylic acid group has a pKa of 2.959, determined via potentiometric titration .
  • Solubility : Sparingly soluble in water (0.1–1 g/L at 25°C) but highly soluble in polar organic solvents (e.g., ethanol, DMSO) .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in derivative synthesis?

The nitro group at the 3-position is a strong electron-withdrawing meta-director, while the chloro group at the 4-position is an ortho/para-director. This combination enhances electrophilic substitution challenges. For example, attempts to further nitrate the ring may require harsh conditions (e.g., HNO₃/H₂SO₄ at 100°C) due to deactivation . Computational studies (DFT) can predict regioselectivity by analyzing charge distribution .

Q. How to address discrepancies in reported pKa values?

Variations in pKa (e.g., ±0.2 units) may arise from differences in measurement techniques (potentiometric vs. spectrophotometric) or solvent systems. Ensure standardized conditions (25°C, 0.1 M ionic strength) and validate purity via HPLC (>95%) before titration. Cross-reference with computational models (e.g., COSMO-RS) to resolve inconsistencies .

Q. What experimental designs are optimal for studying its herbicidal activity?

  • Bioassays : Use Arabidopsis or Lemna minor to evaluate dose-dependent growth inhibition. Include controls with structurally similar compounds (e.g., 4-chlorophenoxyacetic acid) to isolate nitro group effects .
  • Metabolite Profiling : LC-MS/MS can identify degradation products (e.g., nitro-reduction intermediates) under environmental conditions .

Q. How to mitigate stability issues during long-term storage?

The compound degrades via hydrolysis of the nitro group under humid conditions. Store in airtight containers with desiccants (silica gel) at –20°C. Monitor stability via periodic HPLC analysis, and consider derivatization (e.g., methyl ester formation) for enhanced shelf life .

Methodological Challenges and Solutions

Q. Why might crystallization attempts fail, and how to optimize them?

Poor crystallization often results from impurities or solvent polarity mismatches. Perform flash chromatography (silica gel, ethyl acetate/hexane) before recrystallization. Use solvent mixtures with gradual polarity gradients (e.g., ethanol/water) and seed crystals to induce nucleation .

Q. How to analyze conflicting bioactivity data across studies?

Discrepancies may arise from differences in assay organisms or solvent carriers (e.g., DMSO vs. water). Standardize protocols using OECD guidelines for phytotoxicity assays. Perform statistical meta-analysis to identify outliers and validate reproducibility .

Safety and Handling

Q. What safety precautions are essential for handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use a fume hood to prevent inhalation of fine particles.
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chloro-3-nitrophenoxy)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(4-chloro-3-nitrophenoxy)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.